Characterization of 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide: Synthesis, Physicochemical Profiling, and Applications
Characterization of 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide: Synthesis, Physicochemical Profiling, and Applications
Introduction & Chemical Identity
2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide ( C6H15NO4S , MW: 197.25 g/mol ) is a highly specialized, bifunctional aliphatic molecule characterized by a central sulfonamide core flanked by two 2-methoxyethyl ether chains. This unique structural topology imparts exceptional physicochemical properties, including high polarity, robust hydrogen-bonding capability (both donor and acceptor), and superior electrochemical stability.
In contemporary research, this compound serves dual roles:
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Medicinal Chemistry: As a highly flexible, non-classical bioisostere for carboxylic acids, improving membrane permeability and metabolic stability[1].
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Energy Storage: As a strongly solvating hybrid ether-sulfonamide electrolyte additive capable of forming robust cathode-electrolyte interphases (CEI) in high-voltage lithium metal batteries[2],[3].
Experimental Synthesis & Mechanistic Causality
The synthesis of 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide relies on a nucleophilic acyl substitution pathway. The reaction between 2-methoxyethanesulfonyl chloride and 2-methoxyethanamine forms the sulfonamide linkage[4].
Causality in Experimental Design
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Solvent Selection (Dichloromethane, DCM): DCM is chosen because it is an aprotic solvent that effectively dissolves both the highly polar amine and the electrophilic sulfonyl chloride without participating in competitive nucleophilic attack.
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Base Selection (N,N-Diisopropylethylamine, DIPEA): DIPEA acts as a non-nucleophilic proton scavenger. Its steric bulk prevents it from reacting with the sulfonyl chloride, ensuring it only neutralizes the HCl byproduct, thereby driving the reaction forward and preventing the protonation of the reactant amine.
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Drying Agent (Anhydrous Na2SO4 ): For polyether-containing compounds, Na2SO4 is preferred over MgSO4 . Magnesium ions can strongly coordinate with the bidentate ether oxygens, potentially trapping the product and reducing the isolated yield.
Step-by-Step Synthesis Protocol
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Preparation: Purge a 250 mL round-bottom flask with inert Argon gas. Add 2-methoxyethanamine (10.0 mmol, 1.0 equiv) and DIPEA (12.0 mmol, 1.2 equiv) to 50 mL of anhydrous DCM.
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Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: Sulfonyl chlorides are highly reactive; controlling the temperature prevents runaway exothermic degradation and minimizes symmetric sulfene side-reactions.
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Addition: Dissolve 2-methoxyethanesulfonyl chloride (10.5 mmol, 1.05 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes using an addition funnel.
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Equilibration: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 4 hours.
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Quenching & Washing: Quench the reaction by adding 20 mL of 1M aqueous HCl . Transfer to a separatory funnel. The HCl wash selectively protonates and removes unreacted amine and DIPEA into the aqueous layer.
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Extraction: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO3 (20 mL) to neutralize residual acid, followed by brine (20 mL) to pre-dry the organic phase and break any emulsions.
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Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo using a rotary evaporator to yield the crude product as a viscous, pale-yellow oil.
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Purification: Purify via flash column chromatography (Silica gel, eluent: 50:50 Ethyl Acetate/Hexanes) to afford the pure compound.
Figure 1: Nucleophilic acyl substitution workflow for the synthesis of the target sulfonamide.
Physicochemical Characterization
To ensure trust and self-validation of the synthesized batch, multi-nuclear NMR, FTIR, and Mass Spectrometry are strictly required. The highly electronegative oxygen and sulfur atoms heavily deshield the adjacent aliphatic protons, pushing their NMR signals downfield.
Quantitative Analytical Data Summary
| Analytical Method | Signal / Peak | Assignment / Fragment | Structural Rationale |
| 1 H NMR (400 MHz, CDCl3 ) | δ 5.25 (br s, 1H) | −NH− | Sulfonamide proton; broad due to quadrupolar relaxation of Nitrogen. |
| δ 3.75 (t, 2H) | −CH2−O− (S-side) | Deshielded by both the adjacent ether oxygen and the inductive pull of the sulfonyl group. | |
| δ 3.50 (t, 2H) | −CH2−O− (N-side) | Deshielded by the adjacent ether oxygen. | |
| δ 3.35 (s, 6H) | 2×−OCH3 | Terminal methoxy protons; chemically distinct but often overlap in 1D NMR. | |
| δ 3.25 (m, 4H) | −CH2−S− & −CH2−N− | Overlapping multiplets; deshielded by sulfur and nitrogen respectively. | |
| 13 C NMR (100 MHz, CDCl3 ) | δ 70.5, 66.5 | −CH2−O− carbons | High shift confirms proximity to electronegative oxygen. |
| δ 58.7, 58.5 | −OCH3 carbons | Standard terminal aliphatic ether shifts. | |
| δ 52.0, 43.0 | −CH2−S− , −CH2−N− | Confirms the alkane backbone of the core. | |
| FTIR (ATR, cm−1 ) | 3280 | N−H stretch | Confirms the presence of the secondary sulfonamide. |
| 1320, 1150 | S=O stretches | Asymmetric and symmetric stretches characteristic of −SO2− . | |
| 1100 | C−O−C stretch | Confirms the intact aliphatic ether linkages. | |
| ESI-MS (+ mode) | m/z 198.08 | [M+H]+ | Matches calculated exact mass for C6H16NO4S+ . |
| m/z 220.06 | [M+Na]+ | Sodium adduct; highly typical for polyether compounds. |
Functional Applications & Causality
Medicinal Chemistry: Carboxylic Acid Bioisosterism
In drug design, carboxylic acids often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation). 2-methoxy-N-(2-methoxyethyl)ethane-1-sulfonamide acts as a highly effective bioisostere[1].
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Causality: The sulfonamide N−H proton has a pKa of ~9-10 (compared to 4-5 for carboxylic acids). This makes the molecule predominantly neutral at physiological pH (7.4), drastically increasing lipophilicity and passive cellular diffusion. Furthermore, the flexible methoxyethyl arms mimic the spatial volume of larger pharmacophores while providing multiple hydrogen-bond acceptor sites for target kinase or protease inhibition.
Energy Storage: High-Voltage Lithium Metal Batteries
Ether-based electrolytes are historically favored for lithium metal anodes due to their excellent reductive stability, but they fail at high voltages (>4.0 V) due to oxidative cleavage[3].
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Causality: By integrating a strongly electron-withdrawing sulfonamide core between two ether chains, the highest occupied molecular orbital (HOMO) energy level of the molecule is lowered. This suppresses parasitic oxidation at the cathode. Simultaneously, the four oxygen atoms (two ether, two sulfonyl) provide a strongly solvating environment for Li+ ions, promoting the formation of an anion-derived, inorganic-rich Cathode-Electrolyte Interphase (CEI) that stabilizes Ni-rich cathodes up to 4.7 V[2],[3].
Figure 2: Dual functional pathways of the sulfonamide in medicinal chemistry and battery technology.
References
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Ngassa, F. N., et al. "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations." European Journal of Chemistry. URL:[Link]
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Xue, W., et al. "Strongly Solvating Ether Electrolytes for High-Voltage Lithium Metal Batteries." ACS Applied Materials & Interfaces. URL:[Link]
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Feng, S., et al. "Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries." Chem. URL:[Link]
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Meanwell, N. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter. URL:[Link]
